Ribocil-C
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Overview
Description
Ribocil-C is a highly selective inhibitor of bacterial riboflavin riboswitches. Riboswitches are regulatory elements found in the untranslated regions of certain mRNA molecules. They typically comprise two distinct domains: an aptamer domain that can bind to specific small molecules, and an expression platform that controls gene expression. This compound specifically targets the flavin mononucleotide riboswitch, which regulates genes controlling the biosynthesis and transport of riboflavin (vitamin B2) in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ribocil-C is synthesized through a series of chemical reactions that involve the formation of its core structure followed by functional group modificationsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps such as reaction, purification, and crystallization. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the compound and ensure its quality .
Chemical Reactions Analysis
Types of Reactions: Ribocil-C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its biological activity.
Substitution: Substitution reactions can introduce different substituents to the this compound core structure, potentially enhancing its inhibitory activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of biological activity .
Scientific Research Applications
Ribocil-C has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study riboswitch-mediated gene regulation and to develop new antibacterial agents.
Biology: Helps in understanding the role of riboswitches in bacterial metabolism and gene expression.
Medicine: Potential therapeutic agent for treating bacterial infections, especially those caused by multi-drug resistant bacteria.
Industry: Used in the development of new antibiotics and as a research tool in drug discovery
Mechanism of Action
Ribocil-C exerts its effects by binding to the flavin mononucleotide riboswitch in bacteria. This binding induces a conformational change in the riboswitch, leading to the repression of genes involved in riboflavin biosynthesis and transport. The inhibition of riboflavin production ultimately results in the suppression of bacterial growth. The molecular targets of this compound include the riboflavin biosynthesis genes and the flavin mononucleotide riboswitch .
Comparison with Similar Compounds
Ribocil-B: An analog of Ribocil-C with similar inhibitory activity but lower potency.
Roseoflavin: A natural compound that also targets riboswitches but with different specificity and potency.
Thiamine Monophosphate: Binds to thiamine pyrophosphate riboswitches and exhibits antibacterial activity
Uniqueness of this compound: this compound is unique due to its high selectivity and potency in inhibiting the flavin mononucleotide riboswitch. Its ability to specifically target bacterial riboswitches without affecting mammalian cells makes it a promising candidate for developing new antibacterial agents .
Properties
IUPAC Name |
2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVCDUBJWYRJW-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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